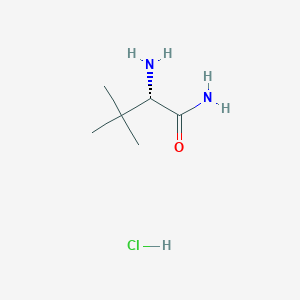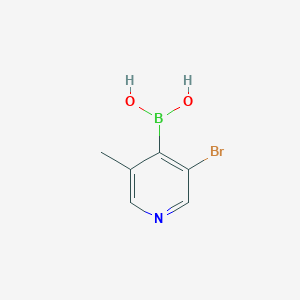
(S)-2-Amino-3,3-dimethylbutanamid-hydrochlorid
Übersicht
Beschreibung
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3,3-dimethylbutanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3,3-dimethylbutanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendung bei der Behandlung von Lungenfibrose
“(S)-2-Amino-3,3-dimethylbutanamid-hydrochlorid” wurde nachweislich die durch Kieselsäure induzierte Lungenfibrose durch die Steuerung der Fibroblasten-Myofibroblasten-Differenzierung abgeschwächt . Dies ist besonders wichtig, da Silikose, eine Berufskrankheit, die durch langfristige Einatmung von kristalliner Kieselsäure verursacht wird, irreversibel und letztendlich tödlich ist .
Verwendung bei der pharmazeutischen Kristallentwicklung
Diese Verbindung wird bei der Entwicklung pharmazeutischer Kristalle verwendet . Die kristalline Form kann die Eigenschaften des Arzneimittels wie Löslichkeit, Auflösungsgeschwindigkeit, Stabilität, Hygroskopizität und Toxizitätsprofil beeinflussen .
Rolle beim Wachstum von Einkristallen
“this compound” wurde beim Wachstum von Einkristallen von l-Histidin-Hydrochlorid-Monohydrat (LMHCL) durch langsame Verdunstung von Lösungen verwendet .
Verwendung bei der Synthese von L-tert-Leucin
“L-tert-Leucinamid-Hydrochlorid” wird im Allgemeinen durch die asymmetrische Reduktion von Trimethylpyruvat (TMP) hergestellt, die von NAD±-abhängiger Leucin-Dehydrogenase (LeuDH) katalysiert wird . L-tert-Leucin (L-Tle) wird häufig als wichtiges chirales Zwischenprodukt für Pharmazeutika und als chirales Hilfsmittel für die Organokatalyse verwendet .
Anwendung in der Biokatalyse
Eine neue LeuDH namens PbLeuDH aus marinem Pseudomonas balearica wurde in Escherichia coli heterolog exprimiert, gefolgt von der Reinigung und Charakterisierung . Diese LeuDH hat sich als der vielversprechendste Biokatalysator für die L-tert-Leucin (L-Tle) -Produktion durch asymmetrische Reduktion in Trimethylpyruvat (TMP) erwiesen .
Verwendung bei der industriellen Produktion von L-tert-Leucin
Die effiziente Produktion von L-Tle wurde aus TMP durch Ganzzellbiokatalyse unter Verwendung von rekombinantem E. coli als Katalysator implementiert, der PbLeuDH und Glukose-Dehydrogenase (GDH) co-exprimierte . Letztendlich wurden unter Verwendung einer Fed-Batch-Fütterungsstrategie 273 mM (35,8 g L −1) L-Tle mit einer Ausbeute von 96,1% und einer Produktivität von 2,39 g L −1 h −1 erreicht .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDYUDIZSIFRY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75158-12-2 | |
| Record name | tert-Leucinamide hydrochloride, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075158122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-LEUCINAMIDE HYDROCHLORIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S02ZHK1QN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)









![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)

